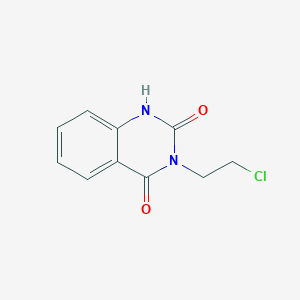

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

説明

特性

IUPAC Name |

3-(2-chloroethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSVCPXNLEACG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057757 |

Source

|

| Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-87-8 |

Source

|

| Record name | 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)(1H,3H)quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various biologically active molecules. This document includes a summary of its chemical data, a discussion of its role in synthesis, and a proposed experimental workflow for its preparation.

Core Chemical Properties

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2-chloroethyl group at the N3 position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2][3] |

| Molecular Weight | 224.64 g/mol | [1][2][3] |

| CAS Number | 5081-87-8 | [4] |

| Appearance | White solid | [5] |

| Melting Point | 195-197 °C | [2][6] |

| Density | 1.358 g/cm³ | [2][6] |

| Solubility | Information not publicly available | |

| InChI | InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15) | [1] |

| SMILES | ClCCN1C(=O)Nc2ccccc2C1=O | [7] |

Synthesis and Experimental Protocols

A common approach for the synthesis of N-substituted quinazolinediones involves the reaction of the parent heterocycle with an alkyl halide in the presence of a base.[5] Therefore, a likely synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione would involve the reaction of quinazoline-2,4(1H,3H)-dione with 1-bromo-2-chloroethane or 1,2-dichloroethane in a suitable solvent and base.

Another potential route could be a two-step process starting from the corresponding hydroxyethyl derivative, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, followed by chlorination using a reagent such as thionyl chloride or phosphorus oxychloride.

Proposed Experimental Workflow for Synthesis:

Caption: Proposed workflow for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectral Data

Biological Activity and Applications

The primary documented application of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is as a key intermediate in the synthesis of Ketanserin.[6] Ketanserin is a potent antihypertensive agent that acts as a selective serotonin S₂ receptor antagonist.[8] The chloroethyl group of the title compound provides a reactive handle for the subsequent alkylation of 4-(4-fluorobenzoyl)piperidine to form the final drug molecule.

The broader class of quinazoline-2,4(1H,3H)-dione derivatives has been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][9] Some derivatives have also been explored as PARP inhibitors for cancer therapy.[10] However, specific biological activity data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione itself, beyond its role as a synthetic precursor, is not extensively reported.

Workflow for the Synthesis of Ketanserin from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione:

Caption: Role of the title compound in Ketanserin synthesis.

Safety Information

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a valuable chemical intermediate with well-defined physical properties. Its primary significance lies in its utility as a building block for the synthesis of pharmacologically active molecules, most notably the antihypertensive drug Ketanserin. While detailed public data on its biological activity and complete spectral characterization are limited, its synthetic applications underscore its importance in medicinal chemistry and drug development. Further research into the direct biological effects of this compound and the development of detailed, publicly available synthetic protocols would be beneficial to the scientific community.

References

- 1. 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthonix, Inc > 5081-87-8 | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione [synthonix.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS#:5081-87-8 | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | Chemsrc [chemsrc.com]

- 7. 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione [stenutz.eu]

- 8. Ketanserin | C22H22FN3O3 | CID 3822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8), a key intermediate in the synthesis of pharmacologically active compounds, most notably the antihypertensive drug Ketanserin. This document collates available data on its physicochemical properties, synthesis, spectral characteristics, and known applications. While specific biological activity data for this compound is limited, the broader therapeutic potential of the quinazoline-2,4(1H,3H)-dione scaffold is discussed, highlighting its significance in medicinal chemistry and drug discovery.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline-2,4(1H,3H)-dione core functionalized with a 2-chloroethyl group at the N-3 position. The quinazoline-2,4(1H,3H)-dione scaffold is a prominent structural motif in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antibacterial, and antihypertensive properties. The primary significance of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione lies in its role as a crucial building block for the synthesis of Ketanserin, a serotonin S2 receptor antagonist used in the management of hypertension. The presence of the reactive chloroethyl group makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution reactions.

Physicochemical Properties

The known physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 5081-87-8 |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Melting Point | 195-197 °C |

| Density | 1.358 g/cm³ (predicted) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available literature, a plausible and commonly cited method involves a one-pot reaction. This approach is based on the synthesis of related N-substituted quinazoline-2,4(1H,3H)-diones.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The precursor, 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, can be synthesized from readily available starting materials.

Figure 1: Proposed synthetic workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Representative Experimental Protocol

This protocol is a representative method based on general procedures for the synthesis of similar compounds.

Step 1: Synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione

-

To a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Add a base, such as potassium carbonate (2.5 equivalents), to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 6-8 hours to facilitate intramolecular cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

-

Suspend 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully remove the excess thionyl chloride under reduced pressure.

-

Add ice-cold water to the residue to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectral Characteristics

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH (amide) |

| 7.9 - 8.1 | d | 1H | Ar-H (adjacent to C=O) |

| 7.6 - 7.8 | t | 1H | Ar-H |

| 7.2 - 7.4 | m | 2H | Ar-H |

| ~4.2 | t | 2H | N-CH₂ -CH₂Cl |

| ~3.8 | t | 2H | N-CH₂-CH₂ Cl |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (amide) |

| ~150 | C =O (urea) |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C H |

| ~128 | Ar-C H |

| ~123 | Ar-C H |

| ~115 | Ar-C H |

| ~114 | Ar-C (quaternary) |

| ~43 | N-C H₂-CH₂Cl |

| ~41 | N-CH₂-C H₂Cl |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3300 | N-H stretching (amide) |

| 3000 - 3100 | C-H stretching (aromatic) |

| 2850 - 2960 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (amide, C4) |

| ~1660 | C=O stretching (urea, C2) |

| 1600, 1480 | C=C stretching (aromatic) |

| ~750 | C-Cl stretching |

Biological Activity and Applications

Biological Activity

Specific studies on the biological activity of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are scarce. However, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been reported to possess:

-

Anticancer Activity : Many quinazoline-2,4(1H,3H)-dione derivatives have shown significant cytotoxicity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases.

-

Antibacterial Activity : Several compounds containing the quinazolinedione nucleus have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3]

It is plausible that 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could serve as a precursor for the synthesis of novel derivatives with potential therapeutic applications, leveraging the known bioactivity of the core structure.

Application in the Synthesis of Ketanserin

The most prominent application of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is as a key intermediate in the synthesis of Ketanserin. The reaction involves the nucleophilic substitution of the chlorine atom by the secondary amine of 4-(4-fluorobenzoyl)piperidine.

Figure 2: Synthesis of Ketanserin from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

This reaction is typically carried out in a polar aprotic solvent, such as DMF or acetonitrile, in the presence of a base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.

Safety and Handling

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the production of Ketanserin. While direct biological data on this specific compound is limited, its core structure is a well-recognized pharmacophore, suggesting potential for its use in the development of novel therapeutic agents. This guide provides a summary of the current knowledge on this compound, offering a foundation for researchers and drug development professionals working with this and related chemical entities. Further research into the specific biological properties of this compound could unveil new therapeutic opportunities.

References

- 1. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates key data, outlines experimental protocols, and explores the mechanistic basis of its bioactivity, with a focus on its potential as an anticancer agent.

Molecular Structure and Chemical Identity

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] The core structure consists of a fused benzene and pyrimidine ring system, with a 2-chloroethyl substituent at the N3 position.

| Identifier | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| SMILES | c1ccc2c(c1)c(=O)n(CCCl)c(=O)[nH]2 |

| InChIKey | HWFSVCPXNLEACG-UHFFFAOYSA-N |

| CAS Number | 5081-87-8 |

Physicochemical Properties

The physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are crucial for its handling, formulation, and biological activity.

Physical and Chemical Properties [4][5]

| Property | Value |

| Melting Point | 195-197 °C |

| Appearance | White solid (presumed) |

| Solubility | Data not available |

Synthesis and Experimental Protocols

General Synthetic Pathway

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectroscopic Data

While a complete set of specific spectral data for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not available in the public domain, the following table summarizes the expected characteristic peaks based on the analysis of related quinazoline-2,4(1H,3H)-dione derivatives.[6][8][9]

Expected Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), -N-CH₂- protons (triplet, ~4.0-4.5 ppm), -CH₂-Cl protons (triplet, ~3.5-4.0 ppm), N-H proton (broad singlet, ~11.0-12.0 ppm) |

| ¹³C NMR | Carbonyl carbons (~150-165 ppm), Aromatic carbons (~115-140 ppm), -N-CH₂- carbon (~40-45 ppm), -CH₂-Cl carbon (~40-45 ppm) |

| FT-IR (cm⁻¹) | N-H stretch (~3200-3300), C=O stretches (~1650-1720), Aromatic C=C stretches (~1450-1600), C-N stretch (~1200-1350), C-Cl stretch (~600-800) |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~224 and [M+2]⁺ at ~226 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve the loss of the chloroethyl group or parts of the quinazoline ring. |

Biological Activity and Mechanism of Action

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of various therapeutic agents, with a significant number of derivatives exhibiting potent anticancer properties.[1][10] These compounds are known to interact with a multitude of biological targets and modulate key signaling pathways implicated in cancer progression.[11][12]

Potential Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to inhibit the growth of various human tumor cell lines.[13] The presence of the reactive 2-chloroethyl group in 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione suggests its potential to act as an alkylating agent. Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Proposed Signaling Pathways

The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.[11]

Future Perspectives

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione represents a molecule of significant interest for further investigation in the realm of anticancer drug discovery. Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidation of a detailed and optimized synthetic protocol, accompanied by comprehensive spectroscopic analysis to confirm its structure and purity.

-

In-depth Biological Evaluation: Screening against a panel of cancer cell lines to determine its cytotoxic profile and specificity.

-

Mechanistic Studies: Investigating its precise mechanism of action, including its DNA alkylating potential and its effects on specific signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the structural requirements for optimal anticancer activity.

Conclusion

This technical guide has summarized the current knowledge on the molecular structure, properties, and potential biological activities of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. The presence of the quinazoline-2,4(1H,3H)-dione core, coupled with a reactive chloroethyl side chain, positions this compound as a promising candidate for further exploration in the development of novel anticancer therapeutics. The information provided herein serves as a valuable resource for guiding future research endeavors in this area.

References

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS#:5081-87-8 | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinediones synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: Physical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various biologically active molecules. The document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and discusses its role as a versatile building block in drug discovery.

Physicochemical Properties

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with a quinazoline-dione core structure. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2][3][4][5] |

| Molar Mass | 224.64 g/mol | [1][2][4][5] |

| Melting Point | 195-197 °C | [1][2][3][6] |

| Density | 1.358 g/cm³ | [1][2][3] |

| CAS Number | 5081-87-8 | [1][3][4][6] |

| Appearance | White solid (typical) | |

| Assay | 99% | [6] |

Experimental Protocols

The synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione and its derivatives often involves the alkylation of a quinazoline-2,4(1H,3H)-dione precursor. Below is a generalized experimental protocol based on common synthetic routes for similar compounds.

Objective: To synthesize 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione via N-alkylation of quinazoline-2,4(1H,3H)-dione.

Materials:

-

Quinazoline-2,4(1H,3H)-dione

-

1-bromo-2-chloroethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

-

Add 1-bromo-2-chloroethane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate out of the solution. Filter the solid, wash with plenty of water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford pure 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Characterization: The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques such as:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the chloroethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To check the purity of the compound, which should be in the range of 195-197 °C.[1][2][3][6]

Biological Significance and Research Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This makes 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione a valuable intermediate in the development of novel therapeutic agents.

The chloroethyl group provides a reactive site for further chemical modifications, allowing for the attachment of various functional groups to enhance pharmacological activity or optimize drug-like properties.[3] Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for several therapeutic applications, including:

-

Antimicrobial Agents: These compounds have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, showing activity against both Gram-positive and Gram-negative bacteria.[7][8]

-

Anticancer Agents: Novel derivatives have been synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), which are crucial enzymes in DNA repair, offering a targeted approach for cancer therapy.[9][10]

-

Other Pharmacological Activities: The quinazoline scaffold is also found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[7]

The general workflow for screening the biological activity of novel compounds derived from 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is illustrated in the diagram below.

Caption: Workflow for Biological Activity Screening.

References

- 1. chembk.com [chembk.com]

- 2. CAS#:5081-87-8 | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | Chemsrc [chemsrc.com]

- 3. 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione [myskinrecipes.com]

- 4. 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-(2-氯乙基)-2,4(1H,3H)-喹唑啉二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Therapeutic Potential of Quinazoline Dione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of quinazoline dione compounds, with a particular focus on their role as inhibitors of key oncological targets: Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR). This document summarizes quantitative pharmacological data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Therapeutic Targets and Mechanism of Action

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as potent inhibitors of two critical enzyme families implicated in cancer progression: PARP and EGFR.

1.1. PARP Inhibition and DNA Damage Repair

Poly (ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and targeted cancer cell death.[1] Quinazoline dione-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme.[2]

1.2. EGFR Inhibition and Signal Transduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in various cancers, leading to uncontrolled cell growth and metastasis.[4] Quinazoline-based compounds were among the first generation of EGFR tyrosine kinase inhibitors (TKIs), acting as ATP-competitive inhibitors that block the autophosphorylation and subsequent activation of downstream signaling.[5][6] More recent generations of inhibitors, including those with a quinazoline scaffold, have been developed to target resistance mutations such as T790M and C797S.[7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of representative quinazoline dione compounds against PARP and EGFR, as well as various cancer cell lines.

Table 1: Inhibitory Activity of Quinazoline Dione Derivatives against PARP-1 and PARP-2

| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Compound 10 | < 3.12 µM (Cytotoxicity) | - | [8][9] |

| Compound 11 | Potent (nM range) | Potent (nM range) | [8][9] |

| Cpd36 | 0.94 | 0.87 | [10] |

| 12c | 30.38 | - | [8] |

| 5 | - | - | [11] |

| 8a | - | - | [11] |

| 10b | - | - | [11] |

| 11b | - | - | [11] |

Note: Direct IC50 values for some compounds were not available in the provided search results, but their potent activity was highlighted.

Table 2: Inhibitory Activity of Quinazoline Dione Derivatives against EGFR

| Compound ID | EGFR Target | IC50 (nM) | Reference |

| Compound 23 | EGFRL858R/T790M/C797S | 0.2 | [7] |

| Compound 1 | EGFRwt | 20.72 | [6] |

| Compound 6 | EGFR | 10 | [6] |

| Compound 45a | EGFR | 130 | [3] |

| Compound 6d | EGFR | 69 | [3] |

| Compound 4a | EGFRwt | 12.36 | [12] |

| Compound 6c | EGFRwt | 10.76 | [12] |

| 8b | EGFR-TK | 1.37 | [13] |

Table 3: Cytotoxic Activity (IC50) of Quinazoline Dione Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 11g | MCF-7, HeLa | Breast, Cervical | Potent |[14] | | Compound 14 | MCF-7, MDA-MB-231 | Breast | 0.350, 0.447 |[4] | | Compound 23 | PC-3, A549, MCF-7, A2780 | Prostate, Lung, Breast, Ovarian | 0.016 - 0.19 |[4] | | Compound 53 | MCF-7, HepG2 | Breast, Liver | 2.09, 2.08 |[4] | | Compound 8a | HCT-116, HepG2 | Colon, Liver | 10.72 (48h), 17.48 (48h) |[15] | | Compound 8f | MCF-7 | Breast | 21.29 (48h) |[15] | | Compound 6n | A549, SW-480, MCF-7 | Lung, Colon, Breast | 5.9, 2.3, 5.65 |[16] | | abc1 | A549, A431 | Lung, Skin | 7.1-8.0, 2.2-3.4 |[17] | | abc2 | A549, A431 | Lung, Skin | 7.1-8.0, 2.2-3.4 |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline dione compounds.

3.1. Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives

A general method for the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the cyclization of 2-aminobenzonitriles with a carbon dioxide source. Further derivatization can be achieved through N-alkylation and subsequent reactions.

Materials:

-

Substituted 2-aminobenzonitrile

-

Dimethylformamide (DMF) or N,N-diethylformamide

-

Zinc chloride (ZnCl₂)

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core:

-

In a sealed reactor, combine the substituted 2-aminobenzonitrile with DMF or N,N-diethylformamide.

-

Add a catalytic amount of ZnCl₂ (0.5-10 mol%).

-

Heat the mixture to 190-200 °C for a specified time until the reaction is complete (monitored by TLC).

-

After cooling, the product can be precipitated by the addition of a non-polar solvent like DCM and collected by filtration.[8]

-

-

N-Alkylation:

-

Dissolve the synthesized quinazoline-2,4(1H,3H)-dione in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃) and ethyl chloroacetate.

-

Stir the reaction mixture at room temperature until completion.

-

The product can be isolated by extraction and purified by column chromatography.

-

-

Hydrazinolysis (for further derivatization):

-

Reflux the N-alkylated product with hydrazine hydrate in ethanol.

-

The resulting hydrazide derivative can be purified by column chromatography.

-

3.2. PARP-1/2 Enzymatic Assay (Fluorometric)

This assay measures the enzymatic activity of PARP-1 and PARP-2 by detecting the consumption of NAD+.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Quinazoline dione test compounds dissolved in DMSO

-

Nicotinamidase

-

Developer reagent (detects NADH)

-

384-well assay plate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the quinazoline dione test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the test compounds.

-

Add the PARP enzyme and activated DNA mixture to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding β-NAD+.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding nicotinamidase and a developer reagent).

-

Measure the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.[18]

3.3. EGFR Kinase Assay (Luminescent)

This assay quantifies the kinase activity of EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

EGFR kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Quinazoline dione test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white, non-binding surface microtiter plate

-

Luminometric plate reader

Procedure:

-

Prepare serial dilutions of the quinazoline dione test compounds in EGFR kinase assay buffer.

-

Add the test compounds to the wells of a 384-well plate.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.[19][20]

3.4. Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Quinazoline dione test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline dione compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[21][22][23][24]

Visualizations

4.1. Signaling Pathways

References

- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. MTT Assay [protocols.io]

An In-depth Technical Guide to the Safe Handling of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

Introduction: Understanding the Compound

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a quinazoline-2,4-dione core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The defining feature of this specific molecule is the 3-(2-chloroethyl) substituent. This group is a potent electrophile, classifying the compound as a reactive alkylating agent.

Alkylating agents exert their effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA[4][5]. This action can disrupt DNA replication and transcription, leading to cytotoxicity. While this reactivity is harnessed in therapeutic contexts, it also presents significant handling hazards for laboratory personnel.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, grounded in an understanding of its chemical reactivity. The protocols described herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Chemical Profile and Physical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

| Property | Value | Source(s) |

| CAS Number | 5081-87-8 | [6][7][8] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [6][7][9] |

| Molecular Weight | 224.64 g/mol | [7][9] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 195-197 °C | [6] |

| Density | ~1.358 g/cm³ | [6][10] |

Section 2: Hazard Identification and Toxicological Insight

The primary hazard associated with this compound stems from its functionality as an alkylating agent. The 2-chloroethyl group is a classic structural motif found in nitrogen mustards and nitrosoureas, known for its ability to form reactive intermediates that alkylate biological molecules[5][11].

GHS Classification & R/S Phrases

While a fully harmonized GHS classification can vary by supplier, aggregated data and related compounds suggest the following hazards are most pertinent.

| Hazard Type | Classification & Statements | R/S Phrases |

| Acute Toxicity | Warning: Acute Toxicity 4 (Oral). H302: Harmful if swallowed. | R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[6] |

| Skin & Eye Contact | Warning: Causes skin and eye irritation. | S24/25: Avoid contact with skin and eyes.[6] |

| Inhalation | Warning: May cause respiratory irritation. | S23: Do not breathe vapour.[6] |

| Long-Term Effects | Precaution: Avoid exposure - obtain special instructions before use. | S53: Avoid exposure - obtain special instructions before use.[6] |

| Environmental | Warning: H411: Toxic to aquatic life with long lasting effects. | N/A |

Mechanistic Insight: The Alkylating Threat

The toxicity of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not merely superficial irritation; it is rooted in its chemical reactivity. The 2-chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium-like intermediate. This strained, positively charged ring is a potent electrophile, readily attacked by nucleophiles. In a biological context, the primary targets are the electron-rich nitrogen and oxygen atoms in DNA bases (e.g., the N7 position of guanine)[5].

This covalent modification of DNA (an adduct) can lead to replication errors, strand breaks, and interstrand cross-links, triggering cell cycle arrest and apoptosis[4][12]. It is this mechanism that makes related compounds effective chemotherapeutics but also renders them mutagenic and carcinogenic, necessitating stringent handling protocols.

Caption: Mechanism of cytotoxicity via DNA alkylation.

Section 3: Core Safety and Handling Protocols

Given the compound's hazardous nature, a multi-layered safety approach is mandatory, combining engineering controls, personal protective equipment (PPE), and meticulous handling procedures.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[13].

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from cross-drafts.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required at all times when handling this compound.

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving with nitrile gloves. | Provides robust protection against skin contact. The alkylating nature of the compound necessitates a high degree of caution[13]. |

| Eye Protection | Chemical safety goggles. | Protects against splashes and accidental contact with airborne particles[13]. |

| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing[13]. |

| Respiratory | Not required if handled exclusively in a fume hood. | A respirator may be needed for spill cleanup outside of a hood, requiring specialized training[14]. |

Standard Operating Procedure: Weighing and Solution Preparation

This workflow is designed to minimize exposure and contamination during routine laboratory use.

Caption: Step-by-step workflow for safe handling and solution preparation.

Section 4: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[14][15]. Some suppliers recommend cold-chain transportation, suggesting refrigeration may be optimal for long-term storage[16].

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases[14][15]. The chloroethyl group can be reactive under various conditions.

-

Designated Area: Store in a designated area, clearly labeled as containing a toxic and reactive chemical[14].

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[17].

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[17].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[15][17].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[17].

Accidental Release (Spill) Procedures

-

Small Spill (in fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand). Place the material into a suitable, sealed container for disposal as halogenated organic waste[14].

-

Large Spill / Spill outside hood: Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment[14].

Section 6: Waste Disposal

As a halogenated organic compound, 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione requires specific disposal procedures.

-

Classification: This compound must be disposed of as halogenated organic waste [13][18].

-

Procedure:

-

Collect all waste materials (unwanted solid, contaminated solutions, cleaning materials) in a designated, properly labeled, and sealed container for halogenated waste[19][20].

-

Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity[20].

-

Arrange for pickup and disposal through your institution's certified hazardous waste management program.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. chembk.com [chembk.com]

- 7. 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | C10H9ClN2O2 | CID 78766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 5081-87-8 | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione [synthonix.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceready.com.au [scienceready.com.au]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. aksci.com [aksci.com]

- 16. 5081-87-8|3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 17. echemi.com [echemi.com]

- 18. bucknell.edu [bucknell.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

Probing the Enigma: A Technical Guide to the Speculated Mechanism of Action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a molecule of significant interest, belonging to the quinazoline-2,4(1H,3H)-dione class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1][2] While direct and extensive research on the specific mechanism of action for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive speculation on its potential biological activities. This speculation is founded on the well-established pharmacological profile of the quinazoline-2,4(1H,3H)-dione scaffold and the inherent chemical reactivity of its 3-(2-chloroethyl) substituent. This document will delve into potential molecular targets, propose signaling pathway interactions, and outline hypothetical experimental protocols to validate these hypotheses.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a versatile heterocyclic structure that has been the foundation for the development of numerous therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive effects.[1][2][5] The biological promiscuity of this scaffold suggests that modifications at various positions, particularly at the N1 and N3 positions of the quinazoline ring, can significantly influence its interaction with a diverse array of biological targets.[1]

The Significance of the 3-(2-Chloroethyl) Substituent: A Reactive Moiety

The presence of a 2-chloroethyl group at the N3 position is a critical feature of the title compound. The 2-chloroethyl moiety is a well-known alkylating agent, capable of forming a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophilic residues commonly found in biological macromolecules, such as the sulfhydryl groups of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine in proteins, as well as the N7 position of guanine in DNA. This chemical reactivity strongly suggests that a primary mechanism of action for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could involve the covalent modification of its biological targets .

Speculated Mechanisms of Action

Based on the known activities of the quinazoline-2,4(1H,3H)-dione scaffold and the reactive nature of the 2-chloroethyl group, we can speculate on several potential mechanisms of action.

Anticancer Activity

The anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives is widely reported.[1][2][6][7] Several mechanisms could be at play for the title compound:

-

Alkylation of DNA: The 2-chloroethyl group could directly alkylate DNA, leading to cross-linking, DNA damage, and the induction of apoptosis in rapidly proliferating cancer cells. This mechanism is characteristic of classical alkylating chemotherapeutic agents.

-

Inhibition of Key Signaling Pathways: Quinazoline-2,4(1H,3H)-dione derivatives are known to inhibit critical cancer-related signaling pathways, such as the Wnt signaling pathway.[1][2] The title compound could act as an antagonist or inhibitor of key components within these pathways, potentially through covalent modification of essential proteins.

-

Enzyme Inhibition:

-

PARP-1/2 Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair.[8][9] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.

-

Tyrosine Kinase Inhibition: Certain derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, both of which are pivotal in tumor growth, angiogenesis, and metastasis.[10]

-

Quantitative Data for Representative Quinazoline-2,4(1H,3H)-dione Derivatives:

| Derivative Class | Target | IC50 / GI50 | Reference |

| 1-Benzyl derivatives | HepG2, HCT-116, MCF-7 cell lines | 5.27 - 9.39 µM | [6] |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} derivative | HUH-7, MCF-7, HCT-116 cell lines | 2.5 - 6.8 µM | [6] |

| 3-Amino pyrrolidine derivatives | PARP-1 | 10⁻⁹ M level | [8] |

| 3-Amino pyrrolidine derivatives | PARP-2 | 10⁻⁸ M level | [8] |

| 3-Substituted derivatives | c-Met Tyrosine Kinase | 0.063 - 0.084 µM | [10] |

| 3-Substituted derivatives | VEGFR-2 Tyrosine Kinase | 0.052 - 0.084 µM | [10] |

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antimicrobial agents.[5][11] A plausible mechanism for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione could be the inhibition of essential bacterial enzymes through covalent modification.

-

Inhibition of Bacterial Gyrase and DNA Topoisomerase IV: Some derivatives have been designed as fluoroquinolone-like inhibitors of these enzymes, which are critical for bacterial DNA replication.[5] The alkylating nature of the 2-chloroethyl group could lead to irreversible inhibition of these topoisomerases.

Proposed Signaling Pathway Interactions

Based on existing literature for the parent scaffold, a potential interaction with the Wnt signaling pathway is a strong possibility.

Caption: Speculated inhibition of the Wnt signaling pathway.

Proposed Experimental Protocols

To investigate the speculative mechanisms of action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for mechanism elucidation.

Detailed Methodologies

5.1.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

5.1.2. Covalent Binding Assay (Mass Spectrometry-based)

-

Protein Incubation: Incubate a purified target protein (e.g., PARP-1, a tyrosine kinase) with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

-

Digestion: Digest the protein mixture with trypsin.

-

LC-MS/MS Analysis: Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides that have been covalently modified by the compound by searching for the corresponding mass shift.

5.1.3. Wnt Signaling Reporter Assay

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a Wnt-responsive luciferase reporter plasmid (e.g., TOP/FOPflash).

-

Compound and Ligand Treatment: Treat the transfected cells with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in the presence and absence of a Wnt ligand (e.g., Wnt3a).

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Determine the effect of the compound on Wnt-mediated luciferase expression.

Conclusion and Future Directions

While the precise mechanism of action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione remains to be definitively elucidated, the available evidence strongly suggests a multi-faceted profile centered around the alkylating potential of the 2-chloroethyl group and the inherent biological activities of the quinazoline-2,4(1H,3H)-dione scaffold. Future research should focus on the proposed experimental protocols to identify its specific molecular targets, confirm its covalent binding nature, and delineate its impact on key signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioengineer.org [bioengineer.org]

- 4. geneonline.com [geneonline.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a generalized synthetic protocol for the compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a valuable intermediate in the synthesis of various pharmacologically active molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | ChemSrc[1] |

| Molecular Weight | 224.64 g/mol | ChemSrc[1] |

| Melting Point | 195-197 °C | ChemSrc[1] |

| CAS Number | 5081-87-8 | Sigma-Aldrich[2] |

Spectroscopic Data

While complete, publicly available ¹H NMR, ¹³C NMR, and IR spectra for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione are limited, mass spectrometry data has been reported. The following table summarizes the major peaks observed in the mass spectrum.

Mass Spectrometry

The mass spectrum of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is characterized by the following fragments:

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular ion) |

| 162 | [M - C₂H₄Cl]⁺ |

| 146 | [M - C₂H₄Cl - O]⁺ |

| 139 | |

| 119 |

Data sourced from PubChem[3].

Experimental Protocols

General Synthesis of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

A plausible synthetic route involves the reaction of quinazoline-2,4(1H,3H)-dione with a suitable alkylating agent, such as 1-bromo-2-chloroethane, in the presence of a base.

Reaction Scheme:

Caption: Generalized synthetic workflow for 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Methodology:

-

Dissolution: Quinazoline-2,4(1H,3H)-dione is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is added to the solution to deprotonate the nitrogen at the 3-position.

-

Alkylation: 1-Bromo-2-chloroethane is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, followed by filtration of the resulting precipitate. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound would follow a standard analytical workflow to confirm its identity and purity.

Caption: Standard workflow for the spectroscopic characterization of the synthesized compound.

References

A Technical Guide to the Solubility Profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the heterocyclic compound 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione. As a key intermediate in the synthesis of various biologically active molecules, understanding its solubility in organic solvents is crucial for its application in medicinal chemistry and drug development. This document provides a framework for determining the solubility of this compound, including detailed experimental protocols and a structured format for data presentation. Due to the current absence of publicly available quantitative solubility data for this specific compound, this guide focuses on providing a robust methodology for researchers to generate such data in a standardized manner.

Introduction

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The chloroethyl group at the N3 position offers a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its handling, purification, formulation, and ultimately, its biological activity and bioavailability. A well-defined solubility profile in various organic solvents is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and derivatization reactions.

-

Purification and Crystallization: Developing effective methods for isolating and purifying the compound.

-

Formulation Development: Creating suitable formulations for in vitro and in vivo studies.

-

Analytical Method Development: Choosing appropriate solvents for techniques such as chromatography and spectroscopy.

Physicochemical Properties

A summary of the known physicochemical properties of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Melting Point | 195-197 °C |

| Appearance | Solid |

Proposed Quantitative Solubility Data Presentation

To ensure consistency and comparability of solubility data across different studies, it is recommended to present the quantitative data in a structured tabular format. The following table provides a template for recording the solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in various organic solvents at different temperatures.

Table 1: Solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 1,4-Dioxane | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | ||

| 37 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Shake-Flask Protocol

-

Preparation of Slurry: Add an excess amount of solid 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: To each vial, add a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione of known concentrations.

-

Calculation: Calculate the solubility of the compound in the respective solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

The solubility can also be expressed in molarity (mol/L) by dividing the concentration in g/L by the molecular weight of the compound.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione in the public domain, as it is primarily utilized as a synthetic intermediate. The biological activity of its derivatives would determine the relevant signaling pathways to investigate.

The logical relationship in the context of this guide pertains to the experimental workflow for determining a fundamental physicochemical property, which is a prerequisite for any further biological or pharmaceutical development.

Caption: Logical relationship of solubility determination in drug development.

Conclusion